molecular formula C34H32N6O2S2 B2932143 N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide CAS No. 393584-97-9

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide

Cat. No.: B2932143
CAS No.: 393584-97-9
M. Wt: 620.79
InChI Key: GMBGMDKHUXUAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide is a useful research compound. Its molecular formula is C34H32N6O2S2 and its molecular weight is 620.79. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Studies on derivatives of thiazolidinone and thiadiazole, which share structural motifs with the compound , have demonstrated potential antimicrobial activity. For instance, Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial efficacy, suggesting a possible application in combating bacterial and fungal infections (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013). Similar studies have aimed at synthesizing novel heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial uses, indicating the relevance of such structures in developing new antimicrobial agents (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

Anticancer Properties

The pharmacophore hybridization approach is widely employed for designing drug-like small molecules with anticancer properties. Research by Yushyn, Holota, and Lesyk (2022) on a novel non-condensed pyrazoline-bearing hybrid molecule suggests the utility of such compounds in cancer therapy. Their work indicates the potential of structural analogs for anticancer activity, highlighting the compound's relevance in scientific research aimed at discovering new anticancer agents (I. Yushyn, Serhii Holota, Roman Lesyk, 2022).

Chemical Synthesis and Pharmacological Evaluation

The chemical synthesis and pharmacological evaluation of related compounds offer insights into the methods and potential pharmacological activities of such molecules. For example, Shukla et al. (2012) synthesized analogs of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide to investigate glutaminase inhibitors, which play a role in cancer metabolism (K. Shukla, D. Ferraris, A. Thomas, et al., 2012). This indicates that compounds with complex structures, including the one of interest, may be synthesized and evaluated for a variety of pharmacological targets.

Properties

IUPAC Name

N-[[4-(3-methylphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H32N6O2S2/c1-23-13-15-26(16-14-23)29-20-28(30-12-7-17-43-30)38-40(29)33(42)22-44-34-37-36-31(39(34)27-11-6-8-24(2)18-27)21-35-32(41)19-25-9-4-3-5-10-25/h3-18,29H,19-22H2,1-2H3,(H,35,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMBGMDKHUXUAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C)CNC(=O)CC5=CC=CC=C5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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